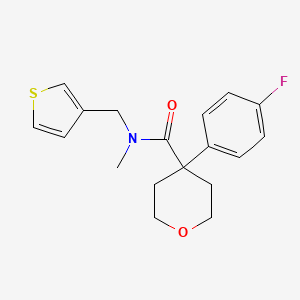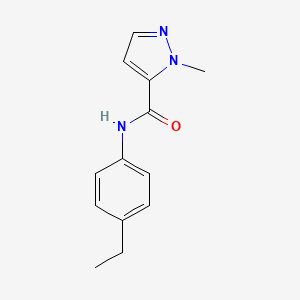
N-benzyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide (BPOC) is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BPOC is a heterocyclic compound that contains an oxadiazole ring, which is known for its unique properties and diverse applications.
Wirkmechanismus
The mechanism of action of N-benzyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase activity can lead to increased levels of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In Alzheimer's disease models, this compound has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In material science applications, this compound-containing polymers have been shown to exhibit unique optical and electronic properties, making them promising candidates for applications in optoelectronics and photonics.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, potent biological activity, and diverse applications in various fields. However, this compound also has some limitations, including its low water solubility, which can make it difficult to work with in aqueous solutions. Additionally, this compound can exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study and application of N-benzyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. In material science, this compound-containing polymers and materials can be further explored for their unique properties and potential applications in optoelectronics and photonics. In analytical chemistry, this compound can be further developed as a fluorescent probe for the detection of metal ions in aqueous solutions. Overall, this compound has significant potential for various applications and warrants further investigation.
Synthesemethoden
The synthesis of N-benzyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves the reaction between benzylamine, benzoic acid, and cyanogen azide. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine, under reflux conditions. The product is then purified using column chromatography or recrystallization. The yield of this compound is typically around 50-70%, depending on the reaction conditions and purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. This compound-containing polymers have been shown to exhibit unique optical and electronic properties, making them promising candidates for applications in optoelectronics and photonics.
In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. This compound exhibits selective fluorescence enhancement in the presence of certain metal ions, making it a useful tool for the detection and quantification of these ions.
Eigenschaften
IUPAC Name |
N-benzyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(17-11-12-7-3-1-4-8-12)16-18-14(19-21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGKFUGCOZCVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5366177.png)
![3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5366187.png)
![2-tert-butyl-6-[(3-isopropylisoxazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5366195.png)

![2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)
![[3-isobutyl-1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5366209.png)

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366232.png)

![3-(1-azepanyl)-3-imino-2-[(4-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5366239.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5366252.png)
![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine](/img/structure/B5366260.png)

![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5366290.png)